molecular formula C10H10N2O2 B091927 Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-44-0

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B091927
CAS No.: 16205-44-0
M. Wt: 190.2 g/mol
InChI Key: IDHMFSBXNNIWCT-UHFFFAOYSA-N
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Description

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. It is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Mechanism of Action

Target of Action

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound that has been studied for its potential biological activities

Mode of Action

It is known that pyrazolo[1,5-a]pyrimidines, which are structurally similar to this compound, can act as antimetabolites in purine biochemical reactions . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the potential antimetabolite activity of similar compounds, it is plausible that this compound could interfere with purine metabolism or other related biochemical pathways . The downstream effects of such interference would depend on the specific cellular context and the nature of the target molecules.

Result of Action

Similar compounds have been studied for their antitrypanosomal activity , suggesting that this compound may have potential effects on cellular processes related to this type of activity.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation reaction of substituted pyridines with ethyl propionate and N-aminopyridine sulfates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions under controlled conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .

Scientific Research Applications

Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Properties

IUPAC Name

ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHMFSBXNNIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383686
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16205-44-0
Record name ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl propionate (50.2 mL, 49.54 mmol) and 1-aminopyridinium iodide (10.0 g, 45 mmol) were added to a suspension of potassium carbonate (8.71 g, 63.02 mmol) in N,N′-dimethylformamide (100 mL) and the resulting mixture was stirred at room temperature for 2 h before being poured into 100 mL of water. Ethyl acetate was then added and the aqueous layer was separated and washed with ethyl acetate (×2). The combined organic layers were dried over magnesium sulphate, filtered and evaporated. The crude product was purified by flash chromatography (hexanes to 4:1 hexanes/ethyl acetate) to give the title compound (4.30 g, 50%) as an orange solid.
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic pathways for producing Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates and how do substituents influence the reaction outcome?

A: Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates can be synthesized through a 1,3-dipolar cycloaddition reaction between a 3-substituted pyridine N-imide and ethyl propiolate []. The reaction can yield two regioisomers: ethyl 4-substituted pyrazolo[1,5-a]pyridine-3-carboxylate and ethyl 6-substituted pyrazolo[1,5-a]pyridine-3-carboxylate. The predominant regioisomer formed is influenced by the nature of the 3-substituent on the pyridine N-imide. The research in [] delves into how electronic and steric factors of the substituent, as well as potential hydrogen bond formation, impact the regioselectivity of this reaction.

Q2: Apart from Ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, what other heterocyclic compounds can be synthesized from pyridine N-imides and what factors influence the reaction pathway?

A: Besides pyrazolo[1,5-a]pyridines, pyridine N-imides can also yield isoxazole derivatives []. The specific reaction conditions, particularly the type of acyl group attached to the vinylaminide precursor, dictate the final product. For example, while bisethoxycarbonylvinylaminides lead to ethyl pyrazolo[1,5-a]pyridine-3-carboxylates upon heating in xylene, diacetylvinylaminides and acetyl(ethoxycarbonyl)vinylaminides undergo N-N bond cleavage to form isoxazoles when heated in benzene []. This difference highlights the importance of reaction conditions and starting material structure in determining the product outcome.

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